Cas no 1810-73-7 (QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-)

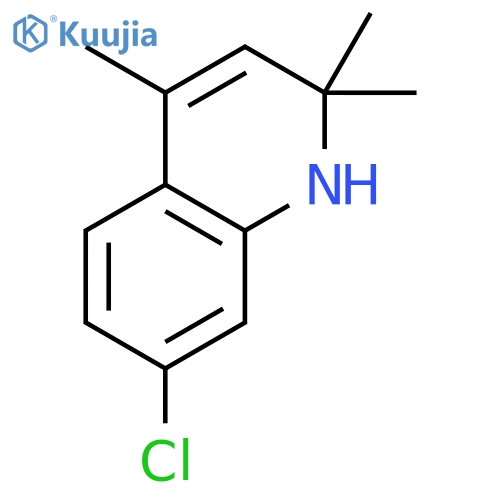

1810-73-7 structure

商品名:QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-

QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL- 化学的及び物理的性質

名前と識別子

-

- QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-

- 7-chloro-2,2,4-trimethyl-1H-quinoline

- 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline

- DTXSID901252053

- 1810-73-7

- CS-0117664

- G69080

- 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline

- SCHEMBL10894057

- AKOS005133828

- SB71014

-

- インチ: InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3

- InChIKey: WGIMEYSRVQFMGU-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C)(C)NC2=C1C=CC(=C2)Cl

計算された属性

- せいみつぶんしりょう: 207.0814771g/mol

- どういたいしつりょう: 207.0814771g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM242604-1g |

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline |

1810-73-7 | 97% | 1g |

$514 | 2022-06-12 | |

| Chemenu | CM242604-5g |

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline |

1810-73-7 | 97% | 5g |

$1169 | 2021-08-04 | |

| 1PlusChem | 1P01RCST-100mg |

Quinoline, 7-chloro-1,2-dihydro-2,2,4-trimethyl- |

1810-73-7 | 97% | 100mg |

$132.00 | 2024-06-18 | |

| 1PlusChem | 1P01RCST-1g |

Quinoline, 7-chloro-1,2-dihydro-2,2,4-trimethyl- |

1810-73-7 | 97% | 1g |

$576.00 | 2024-06-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188304-100mg |

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline |

1810-73-7 | 98% | 100mg |

¥1239.00 | 2024-08-09 | |

| Chemenu | CM242604-1g |

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline |

1810-73-7 | 97% | 1g |

$514 | 2021-08-04 | |

| Chemenu | CM242604-5g |

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline |

1810-73-7 | 97% | 5g |

$1169 | 2022-06-12 | |

| Chemenu | CM242604-10g |

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline |

1810-73-7 | 97% | 10g |

$1636 | 2022-06-12 | |

| 1PlusChem | 1P01RCST-250mg |

Quinoline, 7-chloro-1,2-dihydro-2,2,4-trimethyl- |

1810-73-7 | 97% | 250mg |

$220.00 | 2024-06-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188304-250mg |

7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline |

1810-73-7 | 98% | 250mg |

¥1959.00 | 2024-08-09 |

QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL- 関連文献

-

1. 309. The constitution of the supposed aliphatic keto-anilsWilfrid H. Cliffe J. Chem. Soc. 1933 1327

1810-73-7 (QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-) 関連製品

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

atkchemica

(CAS:1810-73-7)QUINOLINE, 7-CHLORO-1,2-DIHYDRO-2,2,4-TRIMETHYL-

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ